

Application Notes and Protocols for Carboxymethyl oxyimino acetophenone

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Compound of Interest

Compound Name: *Carboxymethyl oxyimino acetophenone*

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Introduction

Carboxymethyl oxyimino acetophenone is a derivative of acetophenone belonging to the class of oxime ethers. Oxime ethers are a significant class of organic compounds characterized by the $>\text{C}=\text{N}-\text{O}-\text{R}$ moiety. The incorporation of this functional group can impart a wide range of biological activities to a molecule.^{[1][2][3]} While specific research on **Carboxymethyl oxyimino acetophenone** is not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry and drug discovery.

Oxime ethers have been investigated for various therapeutic properties, including antimicrobial, antifungal, antidepressant, and anticancer activities.^{[1][2][3]} The presence of the carboxymethyl group in **Carboxymethyl oxyimino acetophenone** introduces a carboxylic acid functionality, which can influence the compound's polarity, solubility, and ability to interact with biological targets. This feature may be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the parent acetophenone oxime structure.

These application notes provide a generalized experimental protocol for the synthesis and characterization of **Carboxymethyl oxyimino acetophenone**, based on established methods for the preparation of acetophenone oximes and their subsequent etherification.^{[4][5][6][7]}

Potential Biological Activities of Oxime Ether Derivatives

The following table summarizes the range of biological activities that have been reported for various oxime ether derivatives. This information provides a basis for the potential screening and evaluation of **Carboxymethyl oxyimino acetophenone**.

Biological Activity	Description	Reference Compounds/Derivatives
Antifungal	Inhibition of fungal growth.	Oxiconazole, an acetophenone-oxime derivative, is used as an antifungal drug. [1] [2]
Antibacterial	Inhibition of bacterial growth.	Roxithromycin, a macrolide antibiotic, contains an oxime ether moiety.
Antidepressant	Modulation of neurotransmitter activity.	Fluvoxamine is an antidepressant drug featuring an oxime ether structure. [1] [2]
Anticancer	Inhibition of cancer cell proliferation.	Various oxime ether derivatives have been synthesized and evaluated for their anticancer properties. [1]
Herbicidal	Inhibition of plant growth.	Certain oxime esters have shown herbicidal activity. [4]

Experimental Protocols

The following is a generalized two-step protocol for the synthesis of **Carboxymethyl oxyimino acetophenone**. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Part 1: Synthesis of Acetophenone Oxime

This procedure outlines the synthesis of the intermediate, acetophenone oxime, from acetophenone.[\[4\]](#)[\[5\]](#)[\[8\]](#)

Materials:

- Acetophenone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol or Methanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Beakers, graduated cylinders, and other standard laboratory glassware
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask, dissolve acetophenone in ethanol.
- In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.
- Slowly add the basic hydroxylamine solution to the stirred solution of acetophenone at room temperature.

- Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 1-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water.
- A solid precipitate of acetophenone oxime should form. If not, acidification with a dilute acid (e.g., HCl) may be necessary.
- Collect the crude product by filtration and wash it with cold water.
- Purify the crude acetophenone oxime by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- Dry the purified crystals under vacuum.
- Characterize the product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[9]

Part 2: Synthesis of Carboxymethyl oxyimino acetophenone

This procedure describes the etherification of acetophenone oxime to yield the final product.[6]
[7]

Materials:

- Acetophenone oxime (from Part 1)
- Sodium chloroacetate or chloroacetic acid
- A suitable base (e.g., sodium hydroxide, potassium carbonate)
- A suitable solvent (e.g., Dimethylformamide (DMF), acetone, or a mixture of polar aprotic and nonpolar solvents)[6]

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard laboratory glassware
- Extraction funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Purification system (e.g., column chromatography or recrystallization solvent)

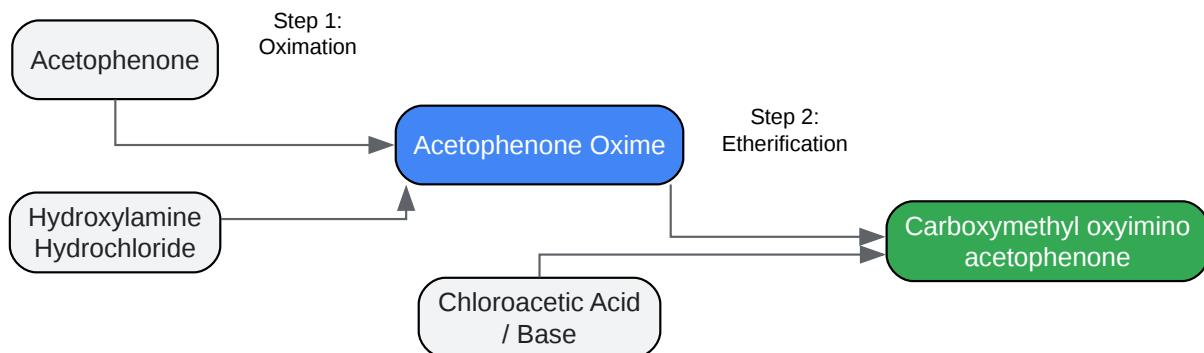
Procedure:

- Dissolve the purified acetophenone oxime in a suitable solvent in a round-bottom flask.
- Add the base to the solution and stir to form the oximate anion.
- In a separate container, dissolve sodium chloroacetate (or chloroacetic acid neutralized with a base) in the solvent.
- Slowly add the solution of the chloroacetate to the stirred solution of the oximate.
- Heat the reaction mixture at a suitable temperature (e.g., 50-100°C) for several hours.[\[7\]](#)
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- If a solid precipitate (inorganic salts) has formed, remove it by filtration.
- Quench the reaction by adding water and then acidify the aqueous layer to protonate the carboxylic acid.
- Extract the product into an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **Carboxymethyl oxyimino acetophenone** by column chromatography on silica gel or by recrystallization.
- Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

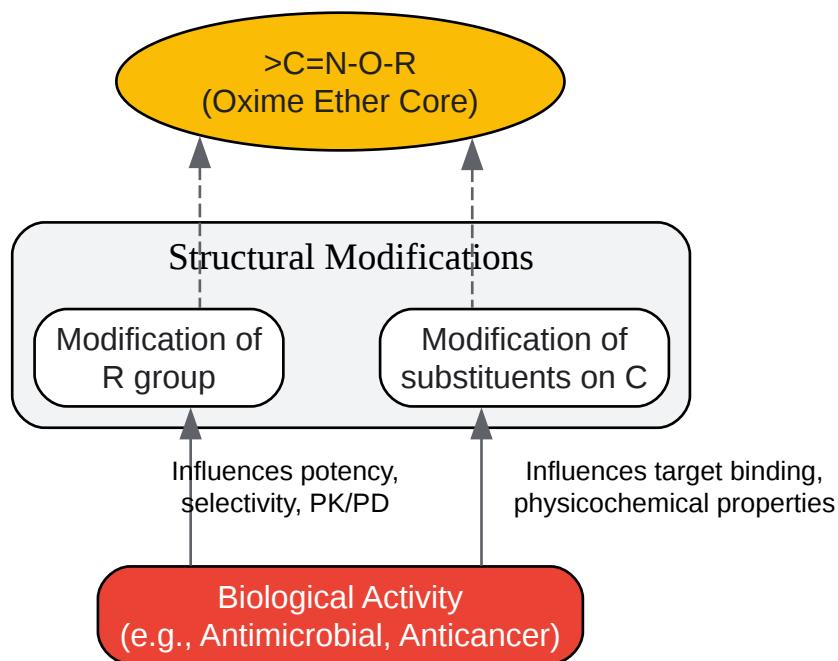
Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general structure-activity relationship concept for oxime ethers.



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Caption: Proposed two-step synthesis of **Carboxymethyl oxyimino acetophenone**.



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Caption: General Structure-Activity Relationship (SAR) concept for oxime ethers.

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